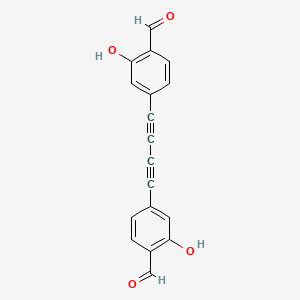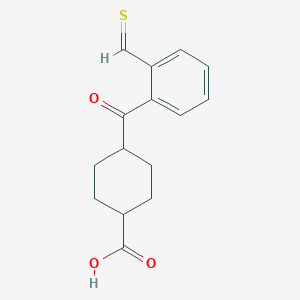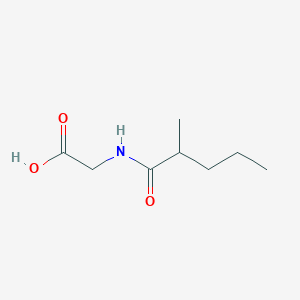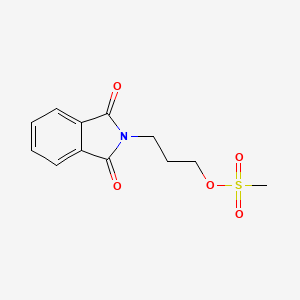
(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chlorophenyl group and a hydroxypropanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired hydroxypropanimidamide. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide moiety can be reduced to amines under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanimidamide moiety can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (E)-3-(4-chlorophenyl)acrylamide
- (E)-3-(4-chlorophenyl)acrylic acid
- (E)-3-(4-chlorophenyl)acrylaldehyde
Uniqueness
(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide stands out due to its unique combination of a hydroxypropanimidamide moiety and a chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12) |
InChI 键 |
LVFFODAVROSRCN-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1CC/C(=N/O)/N)Cl |
规范 SMILES |
C1=CC(=CC=C1CCC(=NO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)

![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)




